

An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-(difluoromethoxy)pyridine

Cat. No.: B1344760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(difluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative that serves as a valuable building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a difluoromethoxy group, make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the difluoromethoxy group can be used to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The bromine atom provides a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents onto the pyridine ring.

This technical guide provides a comprehensive overview of the known chemical properties of **4-Bromo-2-(difluoromethoxy)pyridine**, along with representative experimental protocols for its synthesis and a key chemical transformation.

Chemical and Physical Properties

While specific experimental data for **4-Bromo-2-(difluoromethoxy)pyridine** is limited in publicly available literature, a combination of predicted and available data provides a useful profile of the compound.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrF ₂ NO	PubChem
Molecular Weight	224.00 g/mol	PubChem[1]
CAS Number	832735-56-5	Apollo Scientific[2]
Appearance	Colorless to light yellow liquid (Predicted)	Various Suppliers
Boiling Point	198.6 ± 35.0 °C (Predicted)	Acros Pharmatech[3]
Density	1.670 ± 0.06 g/cm ³ (Predicted)	Acros Pharmatech[3]
pKa	0.10 ± 0.10 (Predicted)	Acros Pharmatech[3]
Solubility	No data available. Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.	General Chemical Knowledge
Storage	Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon) at 2-8°C.	BLD Pharm[4]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Bromo-2-(difluoromethoxy)pyridine** is not readily available. However, chemical suppliers indicate the availability of ¹H NMR and ¹³C NMR spectra upon request.[5] Based on the structure, the following characteristic signals would be expected:

- ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group.
- ¹³C NMR: Signals for the five carbon atoms of the pyridine ring and a triplet for the carbon of the difluoromethoxy group due to coupling with fluorine.

- ^{19}F NMR: A doublet signal for the two equivalent fluorine atoms of the difluoromethoxy group.
- Mass Spectrometry: The molecular ion peak would be expected, showing a characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and a common reaction of **4-Bromo-2-(difluoromethoxy)pyridine**. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine

The synthesis of **4-Bromo-2-(difluoromethoxy)pyridine** can be envisioned through a multi-step sequence starting from a suitable pyridine precursor. A plausible synthetic route involves the introduction of the difluoromethoxy group followed by bromination.

Step 1: Synthesis of 2-(Difluoromethoxy)pyridine

This transformation can be achieved by the reaction of 2-hydroxypyridine with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in a polar aprotic solvent.

- Materials:
 - 2-Hydroxypyridine
 - Sodium chlorodifluoroacetate
 - Potassium carbonate (K_2CO_3)
 - N,N-Dimethylformamide (DMF)
 - Ethyl acetate
 - Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a stirred solution of 2-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add sodium chlorodifluoroacetate (1.5 eq) portion-wise at room temperature.
 - Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
 - After completion, cool the reaction mixture to room temperature and pour it into water.
 - Extract the aqueous layer with ethyl acetate (3 x).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to afford 2-(difluoromethoxy)pyridine.

Step 2: Bromination of 2-(Difluoromethoxy)pyridine

The bromination of the electron-rich 2-(difluoromethoxy)pyridine at the 4-position can be achieved using a suitable brominating agent.

- Materials:
 - 2-(Difluoromethoxy)pyridine
 - N-Bromosuccinimide (NBS)
 - Sulfuric acid (concentrated)
 - Dichloromethane (DCM)
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate (Na_2SO_4)

- Procedure:
 - To a solution of 2-(difluoromethoxy)pyridine (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C.
 - Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
 - Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.
 - Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer with dichloromethane (3 x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield **4-Bromo-2-(difluoromethoxy)pyridine**.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 4-position of **4-Bromo-2-(difluoromethoxy)pyridine** is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents.

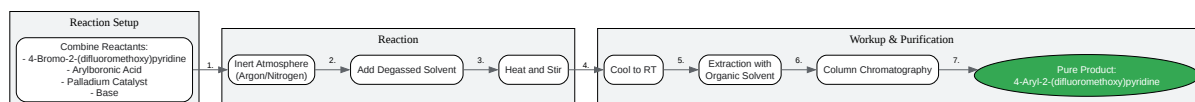
- Materials:
 - **4-Bromo-2-(difluoromethoxy)pyridine**
 - Arylboronic acid (e.g., phenylboronic acid)
 - Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
 - Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
 - Solvent system (e.g., 1,4-dioxane/water or toluene/water)

- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - In a Schlenk flask, combine **4-Bromo-2-(difluoromethoxy)pyridine** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
 - Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
 - Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
 - Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-(difluoromethoxy)pyridine.

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction of **4-Bromo-2-(difluoromethoxy)pyridine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

4-Bromo-2-(difluoromethoxy)pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2-(difluoromethoxy)pyridine is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While comprehensive experimental data on its properties is not widely published, its structural features suggest a versatile reactivity profile, particularly in cross-coupling reactions. The representative protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount for successful and safe experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-bromo-2-(difluoromethoxy)pyridine (C₆H₄BrF₂NO) [pubchemlite.lcsb.uni.lu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Bromo-2-(difluoromethoxy)pyridine [acrospharmatech.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-bromo-2-(difluoromethoxy)pyridine(832735-56-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344760#4-bromo-2-difluoromethoxy-pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com